molecular formula C15H12O4 B1268461 3-(4-Acetyloxyphenyl)benzoic acid CAS No. 300675-38-1

3-(4-Acetyloxyphenyl)benzoic acid

Cat. No. B1268461
CAS RN: 300675-38-1
M. Wt: 256.25 g/mol
InChI Key: ZUGFBMFSKBFSOA-UHFFFAOYSA-N
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Description

3-(4-Acetyloxyphenyl)benzoic acid, also known as 4-acetoxybenzoic acid, is a common organic compound belonging to the family of benzoic acids. It is a white crystalline solid with a melting point of 150°C and a boiling point of 284°C. This compound has a wide range of applications in different fields, such as pharmaceuticals, cosmetics, and food additives. It has been used in the synthesis of various drugs and other compounds, as well as in the production of polymers and other materials.

Scientific Research Applications

Antibacterial Activity

3-Hydroxy benzoic acid, a related compound, exhibits various biological properties including antimicrobial, anti-inflammatory, and antiviral activities. It's also used as a preservative in drugs, cosmetics, food, and beverages. Novel derivatives of this compound have shown potential in developing new drug candidates with potent antibacterial activity (Satpute, Gangan, & Shastri, 2018).

Chemical Synthesis

Derivatives like 3-(dichloroiodo)benzoic acid are used as recyclable hypervalent iodine reagents in the chemical synthesis process, especially in halomethoxylation of unsaturated compounds (Yusubov, Drygunova, & Zhdankin, 2004).

Photodecomposition Studies

In research on chlorobenzoic acids, it's found that ultraviolet irradiation can lead to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. This has implications in environmental chemistry and degradation studies (Crosby & Leitis, 1969).

Catalysis in Organic Synthesis

Benzoic acids are key structural motifs in drug molecules and natural products. Selective C–H bond functionalization of benzoic acids, including derivatives, provides valuable tools for step-economical organic synthesis. The ability to activate meta-C–H bond of benzoic acids in a general manner via transition-metal catalysis opens up new avenues in synthetic chemistry (Li et al., 2016).

Polymer Synthesis

Derivatives of benzoic acid, like 4-hydroxybenzoic acid and 3-(4'-hydroxyphenoxy)benzoic acid, are used in the synthesis of copolyesters. These materials are characterized by their crystallinity, thermal properties, and potential applications in materials science (Kricheldorf, Döring, & Schwarz, 1993).

Molecular Orientation in Liquid Crystals

Studies on liquid-crystalline benzoic acid derivatives, like 4-alkylbenzoic acids, have revealed insights into the stability of hydrogen bonds and the influence of molecular orientation on their properties. These findings are significant in the field of liquid crystal research and technology (Kato, Jin, Kaneuchi, & Uryu, 1993).

Luminescent Properties in Coordination Compounds

Derivatives of 4-benzyloxy benzoic acid have been used in the synthesis of lanthanide coordination compounds to study the influence of electron-releasing or electron-withdrawing groups on photophysical properties. This research has implications in materials science and photonics (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

properties

IUPAC Name

3-(4-acetyloxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-10(16)19-14-7-5-11(6-8-14)12-3-2-4-13(9-12)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGFBMFSKBFSOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346381
Record name 3-(4-acetyloxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300675-38-1
Record name 3-(4-acetyloxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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